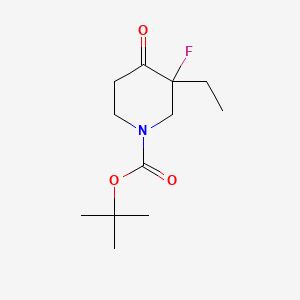
3-Bromo-2-fluoropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoropyridine-4-carboxylic acid is a heterocyclic organic compound that features both bromine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-Bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . This reaction results in the formation of 2-fluoro-3-bromopyridine, which can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as tetrabutylammonium fluoride and dimethylformamide are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the reagents used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-2-fluoropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of biological pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-fluoropyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in this particular arrangement can result in different reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C6H3BrFNO2 |
|---|---|
Molecular Weight |
220.00 g/mol |
IUPAC Name |
3-bromo-2-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |
InChI Key |
UWJRJBGCQYJBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



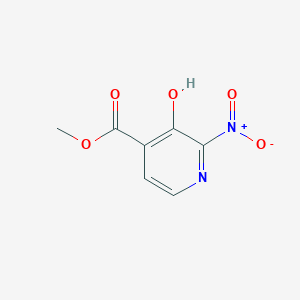


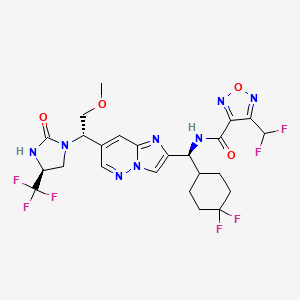

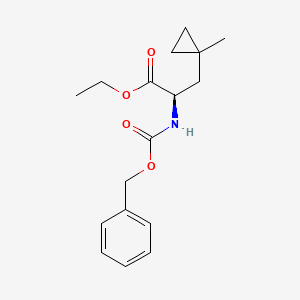
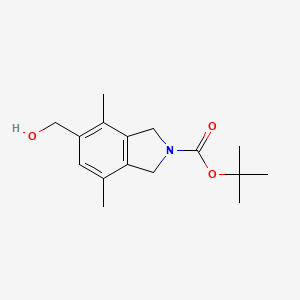
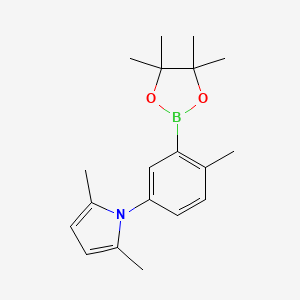
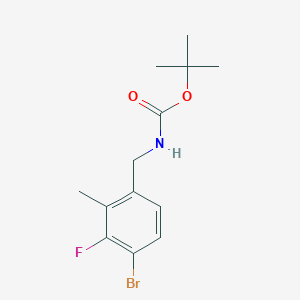
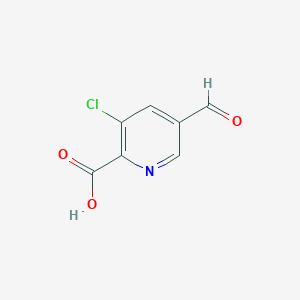

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
